1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one
Overview
Description
1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a complex organic compound that belongs to the class of chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-6-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with additional functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethoxy group: This step involves the reaction of the chromen-6-one core with a phenylethyl halide in the presence of a base such as potassium carbonate.
Oxidation and functionalization: The final step involves the oxidation of the intermediate to introduce the oxo group, followed by further functionalization to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxo groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert oxo groups to hydroxyl groups.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as a potential inhibitor of enzymes such as phosphodiesterase II, which is involved in various biological processes.
Medicine: The compound’s biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating various cellular processes. The compound may also interact with other proteins and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one can be compared with other chromen-6-one derivatives, such as:
7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: This compound has a similar structure but differs in the position and nature of the substituents, which can affect its biological activity and chemical reactivity.
2-(2-oxo-2-phenylethyl)-4H-chromen-4-one: Another related compound with variations in the ring structure and functional groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenacyloxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c26-22(16-7-2-1-3-8-16)15-28-23-12-6-11-19-18(23)13-14-20-17-9-4-5-10-21(17)25(27)29-24(19)20/h1-3,6-8,11-14H,4-5,9-10,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMJOEUDXTXVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)OCC(=O)C5=CC=CC=C5)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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